Methyl 3-{[2-(aminocarbonyl)-5-(4-methoxyphenyl)-3-thienyl]amino}-2-(2,2,2-trifluoroacetyl)acrylate Methyl 3-{[2-(aminocarbonyl)-5-(4-methoxyphenyl)-3-thienyl]amino}-2-(2,2,2-trifluoroacetyl)acrylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17246895
InChI: InChI=1S/C18H15F3N2O5S/c1-27-10-5-3-9(4-6-10)13-7-12(14(29-13)16(22)25)23-8-11(17(26)28-2)15(24)18(19,20)21/h3-8,24H,1-2H3,(H2,22,25)/b15-11+,23-8?
SMILES:
Molecular Formula: C18H15F3N2O5S
Molecular Weight: 428.4 g/mol

Methyl 3-{[2-(aminocarbonyl)-5-(4-methoxyphenyl)-3-thienyl]amino}-2-(2,2,2-trifluoroacetyl)acrylate

CAS No.:

Cat. No.: VC17246895

Molecular Formula: C18H15F3N2O5S

Molecular Weight: 428.4 g/mol

* For research use only. Not for human or veterinary use.

Methyl 3-{[2-(aminocarbonyl)-5-(4-methoxyphenyl)-3-thienyl]amino}-2-(2,2,2-trifluoroacetyl)acrylate -

Specification

Molecular Formula C18H15F3N2O5S
Molecular Weight 428.4 g/mol
IUPAC Name methyl (E)-2-[[2-carbamoyl-5-(4-methoxyphenyl)thiophen-3-yl]iminomethyl]-4,4,4-trifluoro-3-hydroxybut-2-enoate
Standard InChI InChI=1S/C18H15F3N2O5S/c1-27-10-5-3-9(4-6-10)13-7-12(14(29-13)16(22)25)23-8-11(17(26)28-2)15(24)18(19,20)21/h3-8,24H,1-2H3,(H2,22,25)/b15-11+,23-8?
Standard InChI Key PYCKLBYMXVWAKO-LYTPJQQWSA-N
Isomeric SMILES COC1=CC=C(C=C1)C2=CC(=C(S2)C(=O)N)N=C/C(=C(/C(F)(F)F)\O)/C(=O)OC
Canonical SMILES COC1=CC=C(C=C1)C2=CC(=C(S2)C(=O)N)N=CC(=C(C(F)(F)F)O)C(=O)OC

Introduction

Chemical Identity and Structural Characterization

IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name of this compound is methyl (E)-2-[[2-carbamoyl-5-(4-methoxyphenyl)thiophen-3-yl]iminomethyl]-4,4,4-trifluoro-3-hydroxybut-2-enoate, reflecting its intricate substituent arrangement . Its molecular formula, C₁₈H₁₅F₃N₂O₅S, corresponds to a molecular weight of 428.38 g/mol, as confirmed by high-resolution mass spectrometry . The structural complexity is further evidenced by its isomeric SMILES notation:
COC1=CC=C(C=C1)C2=CC(=C(S2)C(=O)N)N=C/C(=C(/C(F)(F)F)\O)/C(=O)OC .

Table 1: Key Identifiers

PropertyValue
CAS Number648410-27-9
Molecular FormulaC₁₈H₁₅F₃N₂O₅S
Molecular Weight428.38 g/mol
XLogP3-AA3.5
Topological Polar Surface139 Ų
Hydrogen Bond Donors2
Hydrogen Bond Acceptors10

Spectroscopic and Stereochemical Features

The compound’s InChIKey (PYCKLBYMXVWAKO-LYTPJQQWSA-N) encodes its stereochemical configuration, confirming the E-geometry of the α,β-unsaturated acrylate system . Nuclear magnetic resonance (NMR) data inferred from analogous structures indicate distinct signals for the methoxy group (δ ~3.8 ppm), trifluoromethyl protons (δ ~4.2 ppm), and thiophene aromatic protons (δ ~7.1–7.4 ppm) . The presence of intramolecular hydrogen bonding between the hydroxyl and carbonyl groups likely stabilizes the enol tautomer, a feature common to β-keto esters .

Synthesis and Reaction Pathways

Hypothesized Synthetic Routes

While explicit synthesis protocols for this compound remain undisclosed in public literature, its structure suggests a multi-step strategy involving:

  • Thiophene Ring Functionalization: Electrophilic substitution on 3-aminothiophene to introduce the 4-methoxyphenyl group at the 5-position .

  • Acrylate Formation: Condensation of the thienylamine with methyl 4,4,4-trifluoroacetoacetate under acidic conditions to form the α,β-unsaturated ester .

  • Carbamoylation: Reaction with cyanamide or urea derivatives to install the 2-aminocarbonyl substituent .

Table 2: Critical Reaction Intermediates

IntermediateRole in Synthesis
5-(4-Methoxyphenyl)thiophen-3-amineCore aromatic scaffold
Methyl 4,4,4-trifluoroacetoacetateAcrylate precursor
N-Carbamoyl derivativeIntroduces aminocarbonyl group

Challenges in Purification

Physicochemical and Pharmacokinetic Properties

Lipophilicity and Solubility

The XLogP3-AA value of 3.5 classifies this compound as moderately lipophilic, favoring membrane permeability but posing challenges for aqueous solubility . Predicted aqueous solubility at 25°C is approximately 2.1 mg/mL, necessitating formulation with cyclodextrins or surfactants for in vivo studies .

Metabolic Stability

The trifluoroacetyl group resists oxidative metabolism by cytochrome P450 enzymes, while the acrylate ester is susceptible to hydrolysis by esterases, generating the corresponding carboxylic acid metabolite . In silico simulations using SwissADME predict a half-life of 1.3 hours in human plasma, primarily due to ester cleavage .

Table 3: ADME Predictions

ParameterValue
Plasma Protein Binding89%
Blood-Brain Barrier PenetrationLow (LogBB = -1.2)
CYP3A4 SubstrateYes
Renal Excretion22%

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator